Product packaging for Methyl 4-hydroxyphenyllactate(Cat. No.:CAS No. 51095-47-7)

Methyl 4-hydroxyphenyllactate

Cat. No.: B123307
CAS No.: 51095-47-7
M. Wt: 196.20 g/mol
InChI Key: PDFUCDWETSQSSU-UHFFFAOYSA-N
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Description

Metabolic Fate of MeHPLA In Vivo and In Vitro

Research has consistently shown that the primary metabolic pathway for MeHPLA involves its hydrolysis.

The principal metabolic conversion that MeHPLA undergoes is hydrolysis, which cleaves the methyl ester group to form p-Hydroxyphenyllactic acid (HPLA). nih.govsemanticscholar.org This transformation is significant because MeHPLA and HPLA have markedly different biological activities. nih.gov MeHPLA is recognized as an inhibitor of cell proliferation, a function it is thought to execute by binding to nuclear type II estradiol (B170435) binding sites. nih.gov In contrast, HPLA exhibits little to no inhibitory effect on cell growth. nih.govsemanticscholar.org The conversion from the active ester form (MeHPLA) to the less active acid form (HPLA) is a key regulatory step. semanticscholar.orgnih.gov

MeHPLA Esterase Activity (MeHPLAase)

The hydrolysis of MeHPLA is catalyzed by a specific enzyme known as MeHPLA esterase (MeHPLAase). The activity of this enzyme is a critical determinant of the local concentrations of MeHPLA and HPLA.

MeHPLA esterase activity has been identified in a range of tissues, including the rat uterus and mammary tumors. nih.govsemanticscholar.org In the rat uterus, this esterase has been characterized as a protein with a molecular weight of approximately 50,000. nih.gov Studies have shown that malignant cells can have high constitutive levels of MeHPLA esterase activity. semanticscholar.org A deficiency in MeHPLA in malignant cells, potentially due to high esterase activity, is linked to a loss of regulatory control over cell growth. semanticscholar.org

The activity of MeHPLA esterase is not static but is subject to hormonal regulation, specifically by estrogen. nih.gov In the rat uterus, estradiol administration leads to a significant increase in MeHPLA esterase activity. nih.govnih.gov This elevation in enzyme activity is observed within a few hours of estrogen exposure and is sustained, correlating with the stimulation of uterine growth and DNA synthesis. nih.gov This suggests a mechanism by which estrogen can counteract the growth-inhibitory effects of MeHPLA by promoting its conversion to the inactive HPLA. nih.gov

Interactive Data Table: Estrogen Regulation of MeHPLA Esterase Activity

Treatment GroupMeHPLA Esterase Activity (Fold Increase over Control)Time Post-Estradiol Injection (hours)
Control1N/A
Estradiol2-32-4
EstradiolMaintained High Levels16-24

This table summarizes the findings on the effect of estradiol on MeHPLA esterase activity in the rat uterus, based on data from cited research. nih.gov

Certain bioflavonoids, such as luteolin (B72000), have been shown to antagonize the effects of estrogen. nih.gov One of the mechanisms for this antagonism involves the regulation of MeHPLA hydrolysis. nih.gov For instance, luteolin can completely block the estrogen-induced increase in MeHPLA esterase activity in the rat uterus. nih.gov This action prevents the breakdown of the growth-inhibitory MeHPLA, thereby counteracting the proliferative stimulus of estrogen. nih.gov This highlights a complex interplay between estrogens, bioflavonoids, and the MeHPLA metabolic pathway in the control of cell growth. nih.gov

Interactive Data Table: Bioflavonoid Effect on Estrogen-Induced MeHPLA Esterase Activity

TreatmentMeHPLA Esterase Activity
Non-estrogenized rat cytosolNo effect by luteolin
Estrogen-induced in rat uterusCompletely blocked by luteolin (p < .01)

This table illustrates the inhibitory effect of the bioflavonoid luteolin on estrogen-induced MeHPLA esterase activity, as reported in scientific literature. nih.gov

Purification and Characterization of MeHPLA Esterase

MeHPLA esterase, an enzyme responsible for the hydrolysis of methyl p-hydroxyphenyllactate (MeHPLA) to p-hydroxyphenyllactic acid (HPLA), has been purified and characterized from rat uterine cytosol. nih.gov This enzyme plays a crucial role in regulating the cellular concentrations of MeHPLA, a compound known to inhibit cell proliferation. nih.govnih.gov

The purification process of MeHPLA esterase involves several chromatographic steps, which have demonstrated the enzyme to be relatively homogeneous. nih.gov A significant purification of over 4300-fold has been achieved through a combination of these methods. nih.gov Analysis of the purified preparations on nondenaturing agarose (B213101) gels revealed a major low-mobility band of esterase activity. nih.gov

Studies have shown that the activity of MeHPLA esterase is under hormonal regulation, specifically by estradiol, which increases its activity in the rat uterus. nih.gov This estrogen-induced activity can be blocked by the bioflavonoid luteolin. nih.gov

Table 1: Purification of MeHPLA Esterase from Rat Uterine Cytosol

Purification Step Purification (Fold)
DEAE Ion Exchange Chromatography & Phenyl Agarose Hydrophobic Interaction Chromatography -
Affi-gel Blue Affinity Chromatography ~300
Combination of Chromatographic Steps >4300

Data sourced from nih.gov

Role in MeHPLA Deficiency in Malignant Tissues

A deficiency of MeHPLA has been observed in various malignant tissues, including rat and mouse mammary tumors and human breast cancer. nih.gov This deficiency is linked to a loss of regulatory control over cell proliferation. nih.gov The primary cause of this deficiency in tumors is the hydrolysis of MeHPLA into HPLA by MeHPLA esterase. nih.gov Malignant cells often exhibit high constitutive levels of this esterase activity. nih.govsemanticscholar.org

The consequence of increased MeHPLA esterase activity in malignant tissues is a reduction in the levels of MeHPLA, which normally binds to nuclear type II sites and inhibits cell growth. nih.govnih.gov This leads to a higher number of unoccupied type II sites and a subsequent loss of this growth-inhibitory control. nih.govsemanticscholar.org The metabolic fate of MeHPLA in mouse mammary tumors has been shown to be its conversion to HPLA, with no other major metabolites detected. nih.gov This suggests that the enzymatic breakdown of MeHPLA by its esterase is a key factor in the uncontrolled proliferation of these cancer cells. nih.gov

p-Hydroxyphenyllactic Acid (HPLA) Activity and Significance

Interaction with Nuclear Type II Sites and Relative Affinity

p-Hydroxyphenyllactic acid (HPLA) is the corresponding free acid of MeHPLA and is considered a ligand for nuclear type II sites. nih.gov However, its binding affinity for these sites is relatively low. nih.gov The dissociation constant (Kd) for HPLA binding to nuclear type II sites is greater than 200 nM, which is significantly weaker than the high-affinity binding of MeHPLA (Kd 1-5 nM). nih.govsemanticscholar.org This difference in binding affinity is a key determinant of their distinct biological activities. nih.gov

Table 2: Binding Affinities for Nuclear Type II Sites

Compound Dissociation Constant (Kd)
MeHPLA 1-5 nM
HPLA >200 nM
[3H]estradiol ~20 nM

Data sourced from nih.govsemanticscholar.org

Lack of Significant Cell Regulatory Activity Compared to MeHPLA

Consistent with its low affinity for nuclear type II sites, HPLA possesses little to no significant cell regulatory activity. nih.gov Unlike MeHPLA, HPLA does not effectively inhibit the proliferation of normal or malignant cells in vitro or in vivo. nih.govnih.gov Studies have shown that HPLA does not block the uterotropic response to estradiol, further highlighting its lack of growth-inhibitory effects. nih.gov The conversion of the biologically active MeHPLA to the inactive HPLA by MeHPLA esterase is therefore a critical factor in the loss of cell growth control observed in malignant tissues. nih.govnih.gov

Role as a Marker of Cell Turnover and Tyrosine Degradation

p-Hydroxyphenyllactic acid is recognized as a metabolite in the degradation pathway of the amino acid tyrosine. healthmatters.iohealthmatters.io As such, its levels can be indicative of disorders related to tyrosine metabolism, such as inborn errors of metabolism and liver disease. healthmatters.iohealthmatters.io Elevated levels of HPLA can occur due to inhibitions in its breakdown pathways, the presence of low-activity enzymes, or high levels of its precursor, tyrosine. healthmatters.io It is also considered a marker of cell turnover. healthmatters.iohealthmatters.io

The phenylalanine-tyrosine metabolic pathway is complex, and metabolites such as HPLA are analyzed to understand its state, particularly in conditions like alkaptonuria. researchgate.netmdpi.com In such diseases, monitoring HPLA levels provides insights into the metabolic flux and the effects of treatments. researchgate.net

Association with Oxidative Stress

Elevated levels of p-Hydroxyphenyllactic acid have been associated with increased oxidative stress. healthmatters.io This suggests that HPLA may serve as a potential biomarker for this condition. healthmatters.io The accumulation of HPLA could indicate a strong need for antioxidants. healthmatters.io Some research suggests that high levels of HPLA may respond to increased intake of vitamin C, which can aid in restoring normal metabolism. healthmatters.iohealthmatters.io

Link to Inborn Errors of Metabolism and Liver Disease

Elevated levels of p-hydroxyphenyllactate (HPLA), the precursor to MeHPLA, are recognized as a potential biomarker for certain inborn errors of metabolism and liver diseases. healthmatters.iohealthmatters.io These conditions often involve disruptions in the normal metabolic pathways of amino acids, particularly tyrosine. healthmatters.iorupahealth.com

Inborn errors of metabolism, such as tyrosinemia and phenylketonuria, are genetic disorders characterized by deficiencies in specific enzymes required for amino acid breakdown. rupahealth.comsaludinfantil.org In the case of tyrosinemia, the body's inability to properly break down tyrosine leads to the accumulation of tyrosine and its metabolites, including HPLA, in the body. saludinfantil.orgmedlink.comorpha.net Specifically, in hepatorenal tyrosinemia (Type 1), a deficiency in the enzyme fumarylacetoacetate hydrolase causes a buildup of upstream metabolites, including p-hydroxyphenyllactate. medlink.comorpha.net Consequently, measuring urinary or plasma levels of HPLA can be a useful diagnostic indicator for these disorders. healthmatters.iohealthmatters.iosaludinfantil.org

Similarly, liver diseases can impair the organ's metabolic functions, including the processing of amino acids. healthmatters.io Elevated levels of HPLA have been associated with liver conditions and may serve as a marker of liver damage or dysfunction. healthmatters.iomdpi.com For instance, studies have noted that 3-(4-hydroxyphenyl) lactate (B86563) is found in increased concentrations in cases of liver fibrosis and steatosis. nih.govtandfonline.com The accumulation of HPLA in these contexts is often linked to the body's reduced capacity to metabolize tyrosine effectively. healthmatters.io

Table 1: Conditions Associated with Altered p-Hydroxyphenyllactate (HPLA) Levels

Condition Associated Finding Reference
Inborn Errors of Metabolism
Tyrosinemia Elevated levels of HPLA due to enzyme deficiency in the tyrosine degradation pathway. saludinfantil.orgmedlink.com saludinfantil.orgmedlink.com
Phenylketonuria Elevated HPLA can be a marker for this disorder affecting phenylalanine metabolism. rupahealth.com rupahealth.com
Liver Disease
General Liver Disease HPLA is considered a useful marker for studying liver disease. healthmatters.iohealthmatters.io healthmatters.iohealthmatters.io
Liver Fibrosis and Steatosis Increased levels of 3-(4-hydroxyphenyl) lactate are associated with disease severity. nih.govtandfonline.com nih.govtandfonline.com
Mild Liver Injury Elevated p-hydroxyphenyllactic acid may indicate mild liver damage. mdpi.com mdpi.com

Influence of Gut Microbiome on HPLA Levels

The gut microbiome plays a significant role in the metabolism of dietary components, including the amino acid tyrosine, leading to the production of HPLA. healthmatters.ionih.gov Certain bacteria residing in the gut can metabolize tyrosine from dietary proteins into various phenolic compounds, including HPLA. healthmatters.ioi-screen.co.nz

The composition of the gut microbiota can therefore directly influence the circulating levels of HPLA. healthmatters.io An imbalance in the gut microbial community, or dysbiosis, can lead to altered production of these metabolites. healthmatters.iofrontiersin.org For example, during breastfeeding, the infant gut is often dominated by Bifidobacterium species, which results in high levels of aromatic lactic acids like HPLA. nih.gov As the diet diversifies, the composition of the gut microbiota changes, which in turn alters the profile of microbial metabolites. nih.gov

The production of HPLA by gut bacteria is a normal metabolic process. However, an overgrowth of certain bacterial species or a diet high in protein can lead to increased production and subsequent absorption of HPLA into the bloodstream. healthmatters.io This microbial contribution is an important factor to consider when evaluating HPLA levels as biomarkers for other conditions. healthmatters.io

Table 2: Gut Microbiome and HPLA Production

Factor Influence on HPLA Levels Reference
Gut Bacteria Metabolism Certain gut bacteria metabolize dietary tyrosine to produce HPLA. healthmatters.ioi-screen.co.nz healthmatters.ioi-screen.co.nz
Diet High protein or polyphenol intake can increase HPLA production by the gut microbiome. healthmatters.io healthmatters.io
Microbiome Composition The types and abundance of bacteria, such as Bifidobacterium in infants, affect HPLA levels. nih.gov nih.gov
Dysbiosis Imbalances in the gut microbiome can lead to altered HPLA levels. healthmatters.iofrontiersin.org healthmatters.iofrontiersin.org

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B123307 Methyl 4-hydroxyphenyllactate CAS No. 51095-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFUCDWETSQSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965369
Record name Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51095-47-7
Record name Methyl 4-hydroxyphenyllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mehpla in Biological Systems

Endogenous Occurrence and Distribution

Presence in Normal Tissues and Malignant Tissues

MeHPLA is a naturally occurring compound found in all normal tissues. semanticscholar.orgnih.govnih.gov It functions as an endogenous ligand for nuclear type II estrogen binding sites, which are present in both normal and malignant cells. nih.govmedchemexpress.comszabo-scandic.com Research has identified two components with binding activity for these sites: an alpha-peak and a beta-peak component. The beta-peak component, identified as MeHPLA, is consistently present in normal tissues. nih.gov In contrast, the alpha-peak component, identified as p-hydroxyphenyllactic acid (HPLA), is found in both normal and malignant tissues. nih.gov

Deficiency in Malignant Tissues and Correlation with Regulatory Control

A notable characteristic of malignant tissues is the deficiency of MeHPLA. nih.govnih.gov This deficiency has been observed in various cancer types, including rat and mouse mammary tumors and human breast cancer. nih.govaacrjournals.org The absence of MeHPLA in malignant tissues is linked to a loss of regulatory control over cell growth. nih.govaacrjournals.orgaacrjournals.org This is because MeHPLA is hydrolyzed into its corresponding acid, p-hydroxyphenyllactic acid (HPLA), by esterase enzymes that are highly active in malignant cells. semanticscholar.orgnih.govaacrjournals.org HPLA has a low affinity for nuclear type II binding sites and does not inhibit cell growth, unlike MeHPLA. semanticscholar.orgnih.gov This enzymatic inactivation of MeHPLA in tumors leads to a higher number of unoccupied type II sites and contributes to uncontrolled cell proliferation. semanticscholar.orgaacrjournals.org

Detection in Biological Fluids (e.g., Bovine Serum, Urine)

MeHPLA and its related compounds have been identified in various biological fluids. For instance, studies have purified and identified MeHPLA from bovine serum. nih.gov The precursor, p-hydroxyphenyllactic acid, is a normal human metabolite found in plasma and is excreted in urine. medchemexpress.comthegoodscentscompany.comhmdb.ca The presence of these compounds in accessible biological fluids like serum and urine suggests their potential utility in studying metabolic pathways and cellular regulation.

Role as a Cell Growth-Regulating Agent

MeHPLA is recognized as an important regulator of cell growth and proliferation. nih.govmedchemexpress.comszabo-scandic.comaacrjournals.orgmedchemexpress.com Its mechanism of action is closely tied to its interaction with nuclear type II binding sites. nih.govaacrjournals.org

Inhibition of Cell Growth and Proliferation

Research has consistently demonstrated the inhibitory effects of MeHPLA on the growth of malignant cells. nih.govaacrjournals.orgtargetmol.com In vitro studies have shown that MeHPLA effectively inhibits the proliferation of estrogen-sensitive MCF-7 human breast cancer cells. nih.govtargetmol.comambeed.com The occupancy of nuclear type II sites by MeHPLA is directly correlated with the inhibition of malignant cell proliferation. aacrjournals.org This suggests that MeHPLA plays a crucial role in controlling the growth of cancer cells.

Impact on Normal Cell Proliferation

The regulatory effects of MeHPLA are not limited to malignant cells; it also influences the proliferation of normal cells. nih.govaacrjournals.orgnih.gov Physiological levels of MeHPLA have been shown to block estradiol-stimulated uterine growth in vivo, indicating its role in regulating normal cell proliferation. nih.gov This highlights the broad importance of MeHPLA in maintaining cellular homeostasis in both normal and pathological states.

Table 1: Occurrence and Activity of MeHPLA and HPLA

Compound Presence in Normal Tissues Presence in Malignant Tissues Cell Growth Inhibition
Methyl p-hydroxyphenyllactate (MeHPLA) Yes nih.gov Deficient nih.govnih.gov Yes nih.govtargetmol.com

| p-hydroxyphenyllactic acid (HPLA) | Yes nih.gov | Yes nih.gov | No nih.gov |

Table 2: Research Findings on MeHPLA's Biological Role

Finding Tissue/Cell Type Effect Reference
Deficiency of MeHPLA Rat and mouse mammary tumors, human breast cancer Correlates with loss of regulatory control nih.govaacrjournals.org
Inhibition of cell growth MCF-7 human breast cancer cells Suppression of proliferation nih.govtargetmol.com
Blockade of stimulated growth Rat uteri Inhibition of estradiol-stimulated growth nih.gov

Table of Compounds

Compound Name
Methyl p-hydroxyphenyllactate (MeHPLA)
p-hydroxyphenyllactic acid (HPLA)
Estradiol (B170435)
4,4'-dihydroxy benzylidene acetophenone (B1666503)
Luteolin (B72000)
Quercetin
Phenylacetylglutamine

Effects on Malignant Cell Proliferation (e.g., MCF-7 Human Breast Cancer Cells)

MeHPLA has demonstrated notable inhibitory effects on the proliferation of malignant cells, particularly in estrogen-sensitive MCF-7 human breast cancer cells. nih.govbiocrick.comnih.gov Studies have consistently shown that MeHPLA can suppress the growth of these cancer cells in vitro. biocrick.comnih.govnih.gov This inhibitory action is a key aspect of its biological significance, suggesting a role in controlling the growth of certain cancers. nih.gov

The deficiency of MeHPLA in various mammary tumors, including those in rats, mice, and humans, has been correlated with a loss of regulatory control over cell growth. nih.govaacrjournals.org This observation underscores the compound's importance as a potential endogenous agent for managing malignant cell proliferation. nih.gov The growth-inhibiting properties are not limited to MeHPLA itself; esterase-stable analogs of MeHPLA have also been shown to inhibit the growth of transplantable mammary tumors in mice, further supporting the role of this molecular structure in cell growth regulation. nih.govaacrjournals.org

Biosynthesis and Metabolism of Mehpla

Endogenous Production

MeHPLA is considered a metabolite of tyrosine. aacrjournals.orgnih.gov Its precursor, p-hydroxyphenyllactic acid (HPLA), is a byproduct of phenylalanine degradation. i-screen.co.nz HPLA can be elevated in certain metabolic disorders affecting phenylalanine metabolism. i-screen.co.nz MeHPLA has also been identified as a metabolite of bioflavonoids, which are obtained through the consumption of fruits and vegetables. cancer.gov The compound has been isolated from various plants, including Crepis crocea and Dolichos trilobus Houtt. medchemexpress.combiocrick.comambeed.com

Metabolic Fate

The primary metabolic fate of MeHPLA in tissues such as mammary tumors is hydrolysis to p-hydroxyphenyllactic acid (HPLA) by esterase enzymes. nih.govaacrjournals.orgaacrjournals.org This conversion is significant because HPLA has little to no cell regulatory activity compared to MeHPLA. nih.gov The activity of this MeHPLA esterase is under estrogenic regulation and can be influenced by certain bioflavonoids. nih.gov A deficiency of MeHPLA in malignant tissues is often attributed to this enzymatic hydrolysis, leading to a loss of cell growth control. nih.govaacrjournals.orgaacrjournals.org

Mechanisms of Action and Molecular Interactions

Signaling Pathways Regulated by MeHPLA

MeHPLA's influence on cellular behavior is exerted through its regulation of key signaling pathways involved in cell proliferation and growth. aacrjournals.orgnih.gov Its presence or absence can significantly impact the life cycle of a cell, particularly in the context of malignancy. nih.govcancer.gov

MeHPLA is recognized as an important agent that regulates cell growth. nih.govmedchemexpress.com It functions as an inhibitor of cell proliferation, a role that has been observed in various cell types. nih.govaacrjournals.org Studies have demonstrated that MeHPLA can suppress the cellular proliferation of estrogen-sensitive MCF-7 human breast cancer cells in vitro. nih.govbiocrick.comtargetmol.comnih.gov Furthermore, it has been shown to block the estradiol-stimulated growth of the rat uterus in vivo. nih.govnih.gov This suppression of cell growth is directly linked to its function as an endogenous ligand for nuclear type II binding sites. nih.govaacrjournals.orggrantome.com The occupancy of these sites by MeHPLA correlates directly with the inhibition of both normal and malignant cell proliferation. aacrjournals.orgnih.gov Luteolin (B72000), a flavonoid, is noted to mimic MeHPLA as a cell growth agent, acting as an antiestrogenic ligand that regulates several estrogen-signaling pathways. researchgate.netmdpi.com While both enantiomers of MeHPLA demonstrate an equivalent capacity to suppress cell growth, the S-MeHPLA isomer exhibits a higher binding affinity for the type II site, suggesting the mode of cell growth suppression may involve mechanisms beyond just this specific interaction. nih.govodu.edu

A significant body of research points to a deficiency of MeHPLA in malignant tissues, which correlates with a loss of regulatory control over cell proliferation. nih.govaacrjournals.orgsemanticscholar.org This deficiency has been observed in a variety of rat and mouse mammary tumors, as well as in human breast cancer preparations. nih.govaacrjournals.org The consequence of this deficiency is a higher quantity of unoccupied nuclear type II sites, leading to uncontrolled cellular proliferation. aacrjournals.orgnih.govsemanticscholar.org

The primary mechanism for this deficiency in malignant cells is the inactivation of MeHPLA by an enzyme known as MeHPLA esterase. aacrjournals.orgsemanticscholar.org This enzyme is expressed at high levels in malignant cells and hydrolyzes MeHPLA into its corresponding free acid, p-hydroxyphenyllactic acid (HPLA). nih.govsemanticscholar.orgnih.gov HPLA has a much lower affinity for the nuclear type II sites and is unable to inhibit cell proliferation, effectively neutralizing the growth-regulating effects of MeHPLA. nih.govsemanticscholar.orgnih.gov This enzymatic hydrolysis in mammary tumors is believed to be directly responsible for the MeHPLA deficiency, contributing to the lack of cell regulatory control that characterizes malignant cell growth. cancer.govaacrjournals.org

Interaction with Nuclear Binding Sites

The molecular interactions of MeHPLA are defined by its high-affinity binding to specific nuclear sites, which have been identified as a key component of a universal control mechanism for cell growth. nih.govsemanticscholar.org

MeHPLA is the endogenous ligand for nuclear type II estrogen binding sites (also referred to as type II sites). nih.govnih.gov These sites were identified as histone H4. semanticscholar.org MeHPLA binds to these sites with very high affinity, a characteristic central to its function as a cell growth regulator. nih.govaacrjournals.orgsemanticscholar.org In contrast, its hydrolyzed metabolite, p-hydroxyphenyllactic acid (HPLA), binds to these same sites with a significantly lower affinity. nih.govsemanticscholar.orgnih.gov This dramatic difference in binding affinity is critical to understanding the regulation of its biological activity.

The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger affinity. Research has quantified the binding affinities for both MeHPLA and HPLA.

CompoundBinding SiteDissociation Constant (Kd)Implication
Methyl p-hydroxyphenyllactate (MeHPLA) Nuclear Type II Sites~1-5 nM aacrjournals.orgsemanticscholar.orgnih.govHigh-affinity binding, enables inhibition of cell proliferation. nih.gov
p-hydroxyphenyllactic acid (HPLA) Nuclear Type II Sites>200 nM semanticscholar.orgnih.govLow-affinity binding, does not inhibit cell growth. nih.govnih.gov
[3H]estradiol Nuclear Type II Sites~20 nM semanticscholar.orgAffinity is insufficient for binding at physiological serum levels. semanticscholar.org

This table presents approximate binding affinity values as reported in the literature.

The high affinity of MeHPLA for type II sites allows it to effectively compete with other potential ligands and exert its inhibitory effect on cell growth at physiological concentrations. nih.gov The S-enantiomer of MeHPLA was found to have a higher affinity for the binding site than the other enantiomer. nih.gov

Enzymatic Regulation and Allosteric Mechanisms

The biological activity of MeHPLA is not static but is dynamically regulated by enzymatic processes. semanticscholar.org An esterase enzyme present in both normal and malignant tissues plays a crucial role in controlling the effective concentration of MeHPLA. semanticscholar.orgnih.gov This enzyme, referred to as MeHPLA esterase, hydrolyzes MeHPLA to HPLA, its inactive acid form. nih.govsemanticscholar.orgnih.gov

In the rat uterus, this esterase activity is under the control of estrogen. nih.gov Estradiol (B170435) administration leads to a significant increase in MeHPLA esterase activity, which correlates with the stimulation of uterine growth and DNA synthesis. nih.gov This suggests a mechanism whereby estrogen can override the growth-inhibitory effects of MeHPLA by promoting its degradation. nih.gov In malignant cells, this esterase is constitutively expressed at high levels, leading to the characteristic deficiency of MeHPLA and the associated loss of growth control. nih.govaacrjournals.orgsemanticscholar.org

The regulation of enzyme activity by the binding of a molecule at a site other than the active site is known as an allosteric mechanism. In the context of related enzyme systems, such as p-hydroxyphenylacetate 3-hydroxylase (HPAH), an allosteric mechanism has been described where the binding of an effector molecule to a regulatory domain induces a conformational change that controls the enzyme's activity. rsc.org While a specific allosteric mechanism for the regulation of MeHPLA esterase has not been explicitly detailed, the binding of LpoB to the regulatory domain of the peptidoglycan synthase PBP1B induces structural changes that are transduced to the catalytic domains via distinct allosteric pathways, demonstrating a model for such regulation. nih.gov

Regulation of MeHPLAase Activity

The metabolic fate of Methyl p-hydroxyphenyllactate (MeHPLA) is intrinsically linked to the activity of MeHPLA esterase (MeHPLAase), an enzyme responsible for its hydrolysis. nih.gov This enzymatic conversion of MeHPLA to its corresponding free acid, p-hydroxyphenyllactate (HPLA), is a critical control point, as HPLA exhibits significantly less cell regulatory activity. nih.gov Consequently, factors that modulate MeHPLAase activity can influence cellular proliferation by altering the intracellular concentrations of the growth-inhibiting MeHPLA. nih.govnih.gov

Research indicates that MeHPLAase activity is subject to hormonal regulation. nih.gov Studies on the rat uterus have demonstrated that the enzyme's activity is increased following treatment with estradiol. nih.gov This estrogen-induced activity can be completely counteracted by the bioflavonoid luteolin, which suggests a complex regulatory pathway. nih.gov Luteolin, however, does not appear to affect the basal esterase activity in tissues from non-estrogenized rats. nih.gov These findings suggest that the regulation of MeHPLA hydrolysis is a component of the broader mechanism of estrogen action and antagonism. nih.gov

In the context of malignant cells, the hydrolysis of MeHPLA by esterases is a key area of investigation. nih.gov Mouse mammary tumors have been shown to possess esterase activity that converts MeHPLA to HPLA, which was identified as the sole major metabolite in these tumor preparations. nih.gov This metabolic breakdown may lead to a deficiency of the growth-regulating MeHPLA within the tumor, a condition that correlates with a loss of proliferative control. nih.gov The development of esterase-stable analogs of MeHPLA, such as 4,4'-dihydroxy benzylidene acetophenone (B1666503), which inhibit tumor growth, further supports the hypothesis that enzymatic hydrolysis of MeHPLA is a crucial factor in tumor progression. nih.gov

The purification of MeHPLA esterase from rat uterine cytosol has provided insights into its properties. The process, involving multiple chromatographic steps, resulted in a significant purification of the protein, as detailed in the table below. nih.gov

Table 1: Purification of MeHPLA Esterase from Rat Uterine Cytosol

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Purification (-fold) Yield (%)
Cytosol 196.0 11.76 0.06 1.0 100
DEAE-Cellulose 14.7 7.94 0.54 9.0 68
Phenyl-Agarose 0.81 4.94 6.10 102 42
Affi-Gel Blue 0.002 0.52 260.0 4333 4.4

Data adapted from a study on MeHPLA esterase characterization. nih.gov

Allosteric Control of Flavin-Dependent Monooxygenases by Substrates

Flavin-dependent monooxygenases (FDMOs) are a diverse class of enzymes that catalyze a variety of crucial chemical transformations, including hydroxylation and oxidation. rsc.org Understanding the regulation of their function is essential for comprehending metabolic pathways. rsc.orgresearchgate.net A sophisticated mechanism of control in some FDMOs involves allosteric regulation, where the binding of a substrate to a site distinct from the active site modulates the enzyme's activity. rsc.orgresearchgate.net This mechanism is particularly important for minimizing the wasteful consumption of NADH and the production of cytotoxic hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net

A well-studied example is the two-component p-hydroxyphenylacetate (HPA) 3-hydroxylase (HPAH) from Acinetobacter baumannii. rsc.org This enzyme consists of a reductase component (C1) and a monooxygenase component (C2). rsc.org The substrate for the monooxygenase, HPA, acts as an allosteric effector for the reductase. rsc.org The reductase component possesses a C-terminal domain, distinct from other flavin reductases, where HPA binds. rsc.orgresearchgate.net This binding event induces a series of conformational changes that are transmitted to the N-terminal flavin reductase domain. rsc.org Molecular dynamics simulations suggest that HPA binding maintains a salt bridge and alters the conformation of several helices, ultimately stimulating the reduction of flavin, which is required by the monooxygenase component. rsc.org This ensures that the production of reduced flavin is coupled to the presence of the substrate to be hydroxylated. rsc.org

Allosteric regulation is not limited to two-component systems. In the FMO from Aspergillus fumigatus, an ornithine monooxygenase (Af-OMO), the amino acid L-arginine acts as a small molecule allosteric regulator. nih.gov L-arginine is not the substrate but its presence significantly enhances the rate of O₂ activation by the enzyme. nih.gov This regulatory mechanism helps to couple the activation of oxygen and subsequent substrate hydroxylation to appropriate cellular conditions, ensuring specificity and efficiency in biosynthetic pathways. nih.gov This mode of regulation, where an allosteric effector rather than the substrate itself gates O₂ activation, represents a distinct strategy for controlling reactivity in FMOs. nih.gov

Impact of Substrate Binding on Enzyme Activity and Product Formation

The binding of a substrate to a flavin-dependent monooxygenase is a critical event that profoundly influences the enzyme's catalytic cycle, often determining the balance between its monooxygenase and oxidase activities. mst.edu In the absence of a hydroxylatable substrate, many FMOs function as oxidases, consuming NAD(P)H and oxygen to produce hydrogen peroxide and superoxide. mst.edu The binding of the specific substrate can trigger a functional switch, channeling the enzyme's activity towards productive monooxygenation. mst.edu

This phenomenon is clearly demonstrated by Mycobacterium smegmatis G (MbsG), an N⁶-lysine hydroxylase. mst.edu When L-lysine is absent, MbsG primarily functions as an oxidase. mst.edu However, upon the addition of L-lysine, the reaction becomes more tightly coupled, leading to a decrease in oxidase activity and an increase in the formation of hydroxylated L-lysine. mst.edu This suggests that substrate binding modulates the enzyme's function, shifting it from a wasteful oxidase to an efficient monooxygenase. mst.edu

Table 2: Steady-State Kinetic Parameters of MbsG

Substrate K_m (mM) k_cat (min⁻¹) k_cat/K_m (mM⁻¹min⁻¹)
L-lysine 0.21 5.0 23.8
NADH 1.1 5.0 4.5
NADPH 2.4 5.0 2.1

Data shows the kinetic constants for the monooxygenase activity of MbsG in the presence of its substrates. mst.edu

Furthermore, substrate binding can induce critical conformational changes necessary for catalysis. In many class A FMOs, the flavin cofactor can exist in an "in" or "out" conformation. acs.org The binding of the substrate generally promotes the "out" conformation, which is necessary to create a passage for the nicotinamide (B372718) coenzyme (NAD(P)H) to access and reduce the flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org This reduced flavin then reacts with molecular oxygen to form the C4a-(hydro)peroxyflavin intermediate, the key oxidizing species. rsc.org

Analytical Methodologies for Mehpla and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental laboratory technique used to separate components within a mixture. du.edu.eg It involves a mobile phase that carries the mixture through a stationary phase, separating the components based on their differential partitioning between the two phases. du.edu.eg Various chromatographic methods are utilized in the study of MeHPLA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification (e.g., for HPLA)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In the context of MeHPLA and its metabolites, GC-MS serves as a definitive tool for both identification and quantification.

The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. eag.cometamu.edu These separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for positive identification. wikipedia.orgetamu.edu

Research has demonstrated the utility of GC-MS in the analysis of HPLA and other related aromatic metabolites. nih.govnih.gov For instance, a developed UPLC-MS/MS method for analyzing 4-hydroxyphenyllactic acid (p-HPhLA) in serum was validated by comparing its results to a previously established GC-MS method, with the findings showing that the concentrations were entirely comparable. nih.govnih.gov This highlights the role of GC-MS as a reliable standard for quantification. Furthermore, GC-MS analysis has been directly used to confirm the identity of MeHPLA in purified samples. capes.gov.brsemanticscholar.org Kits for the GC-MS analysis of urinary organic acids, including 4-hydroxyphenyllactic acid, are available, demonstrating the technique's application in clinical and diagnostic settings. jasem.com.tr

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Serum Analysis

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for analyzing compounds in complex biological matrices like blood serum. nih.govnih.gov This method has been successfully developed and validated for the simultaneous measurement of various phenyl- and indole-containing acids, including the MeHPLA precursor, 4-hydroxyphenyllactic acid (p-HPhLA). nih.govnih.gov

The methodology typically involves a sample preparation step, such as protein precipitation from the serum using methanol (B129727), to clean up the sample before analysis. nih.gov The prepared sample is then injected into the UPLC system, which uses a column with small particle sizes to achieve high-resolution separations in a shorter amount of time compared to traditional HPLC. du.edu.eg The separated analytes are then detected using a tandem mass spectrometer (MS/MS), which provides excellent selectivity and sensitivity. creative-proteomics.com

In a validated method for serum analysis, a QTRAP mass spectrometer was used in the Multiple Reaction Monitoring (MRM) mode. nih.gov For phenyl-containing analytes like p-HPhLA, precursor ions [M-H]⁻ were monitored under negative electrospray ionization (ESI) conditions. nih.gov The method demonstrated low limits of quantitation (LLOQs), ranging from 0.02 to 0.25 μmol/L, allowing for the detection of very low concentrations of the analytes. nih.govnih.gov

Table 1: UPLC-MS/MS Method Parameters for Serum Analysis of p-HPhLA and Related Metabolites nih.gov
ParameterCondition
Chromatography SystemUPLC-MS/MS
Sample PreparationProtein precipitation with methanol
ColumnReverse phase YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
Mobile Phase A0.2% acetic acid in water
Mobile Phase B0.2% acetic acid in acetonitrile
ElutionStep-gradient
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionTandem Mass Spectrometry (MRM mode)
IonizationNegative ESI for phenyl-containing analytes
Lower Limit of Quantitation (LLOQ)0.02 to 0.25 μmol/L

Thin Layer Chromatography for Metabolite Separation

Thin Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation of compounds, particularly in the analysis of plant secondary metabolites. nih.govnews-medical.net The principle involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a flat substrate, and a liquid mobile phase that moves up the plate via capillary action. du.edu.egresearchgate.net

As the mobile phase ascends, components of the sample mixture separate based on their differing affinities for the stationary and mobile phases. labster.com Compounds with a higher affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move faster, resulting in separation into distinct spots on the plate. researchgate.net

TLC is a valuable tool for several applications, including:

Purity Assessment: Checking the purity of a sample by comparing it against a reference standard. The presence of additional spots can indicate impurities. news-medical.net

Metabolite Profiling: Comparing the metabolite profiles of different samples, such as plant extracts. nih.gov

Identification: Aiding in the identification of compounds in complex mixtures like traditional medicines. news-medical.net

While specific studies detailing the use of TLC for the separation of MeHPLA metabolites are not extensively documented, the technique's broad applicability for separating complex mixtures of natural compounds makes it a suitable and cost-effective method for preliminary analysis and screening in this context. nih.govnih.gov

Ion Exchange and Hydrophobic Interaction Chromatography for Enzyme Purification

The purification of enzymes that metabolize MeHPLA, such as MeHPLA esterase, often requires a multi-step chromatographic approach to achieve high purity. nih.gov Ion Exchange Chromatography (IEC) and Hydrophobic Interaction Chromatography (HIC) are two powerful techniques frequently used in succession for this purpose. nih.gov

Ion Exchange Chromatography (IEC) separates proteins based on their net surface charge at a specific pH. creative-enzymes.comphenomenex.com The stationary phase consists of a matrix with covalently bound charged groups. sinobiological.com Anion exchangers have positive charges and bind negatively charged proteins, while cation exchangers have negative charges and bind positively charged proteins. phenomenex.com Bound proteins are then eluted by changing the pH or increasing the concentration of a salt in the mobile phase, which disrupts the electrostatic interactions. sinobiological.com In the purification of MeHPLA esterase from rat uterine cytosol, DEAE (diethylaminoethyl) ion-exchange chromatography, a form of anion exchange, was employed as a key step. nih.gov

Hydrophobic Interaction Chromatography (HIC) separates proteins based on differences in their surface hydrophobicity. creative-enzymes.combio-rad.com The process begins by applying the protein sample to a column in a high-salt buffer, which enhances hydrophobic interactions. bio-rad.com The hydrophobic regions on the protein surface bind to the weakly hydrophobic ligands on the HIC stationary phase (e.g., phenyl or butyl groups). gbiosciences.comcube-biotech.com Elution is achieved by decreasing the salt concentration of the buffer, which weakens the hydrophobic interactions and releases the proteins in order of increasing hydrophobicity. bio-rad.com Studies on MeHPLA esterase purification utilized phenyl agarose (B213101) hydrophobic interaction chromatography following the ion-exchange step. nih.gov

The combination of these two techniques proved highly effective, resulting in a significant purification of the MeHPLA esterase. nih.gov

Table 2: Chromatographic Purification of MeHPLA Esterase nih.gov
Chromatographic TechniquePrinciple of SeparationRole in Purification
DEAE Ion Exchange ChromatographyNet surface chargeInitial purification step, eluting as a single peak of activity.
Phenyl Agarose Hydrophobic Interaction ChromatographySurface hydrophobicityFurther purification, also eluting as a single peak.
Affi-gel Blue Affinity ChromatographySpecific binding affinitySignificant purification (~300-fold).
Combined StepsMultiple propertiesResulted in >4300-fold purification of the enzyme.

Spectroscopic Methods

Spectroscopic methods are used to measure the interaction between matter and electromagnetic radiation to identify and characterize chemical compounds.

Gas Chromatography-Mass Spectroscopy for Compound Identification

As detailed in section 6.1.1, Gas Chromatography-Mass Spectroscopy (GC-MS) is a hybrid technique that is exceptionally powerful for the definitive identification of volatile and semi-volatile compounds. eag.com Its application has been crucial in confirming the chemical structure of MeHPLA. capes.gov.br

The gas chromatograph first separates the components of a mixture, and each separated component is then introduced into the mass spectrometer. etamu.edu The mass spectrometer ionizes the molecules and breaks them into charged fragments. It then sorts these fragments based on their mass-to-charge ratio, producing a mass spectrum. etamu.edu This spectrum represents a unique fragmentation pattern that serves as a molecular fingerprint. wikipedia.org By comparing this pattern to libraries of known spectra or by analyzing the fragmentation pattern itself, a compound can be unequivocally identified. capes.gov.br Research has shown that GC-MS analysis of a purified component from biological samples confirmed its identity as methyl p-hydroxyphenyllactate. capes.gov.brresearchgate.net

Enzyme Activity Assays

The quantification of enzyme activity is crucial for understanding the metabolic pathways involving Methyl p-hydroxyphenyllactate (MeHPLA) and its related compounds. Various assay methodologies are employed to measure the activity of key enzymes such as esterases, hydroxylases, and decarboxylases.

Measurement of MeHPLA Esterase Activity

MeHPLA esterase is a key enzyme that hydrolyzes MeHPLA to its free acid form, p-hydroxyphenyllactic acid (HPLA). The activity of this esterase can be a significant factor in regulating the cellular concentration of MeHPLA, which is believed to possess cell regulatory activities that its free acid counterpart lacks. nih.gov

Research has focused on the characterization and purification of MeHPLA esterase, particularly from rat uterine cytosol. nih.gov The activity of this enzyme can be determined by monitoring the rate of MeHPLA hydrolysis. A common method involves incubating a sample containing the esterase with a known concentration of MeHPLA and measuring the formation of HPLA over time. The product can be quantified using techniques like high-performance liquid chromatography (HPLC).

Studies have demonstrated that MeHPLA esterase activity can be purified using a combination of chromatographic techniques, including DEAE ion exchange, phenyl agarose hydrophobic interaction, and Affi-gel Blue affinity chromatography. nih.gov This purification process has been shown to yield a significant increase in specific activity, allowing for more detailed characterization of the enzyme. nih.gov

Furthermore, MeHPLA esterase activity has been found to be influenced by hormonal factors. For instance, estradiol (B170435) treatment has been shown to increase MeHPLA esterase activity in rat uterine cytosol, an effect that can be blocked by the bioflavonoid luteolin (B72000). nih.gov This suggests that the regulation of MeHPLA hydrolysis is linked to estrogen action. nih.gov Low activity of MeHPLA esterase (MEPHLase) has been associated with poor differentiation and shorter survival in laryngeal squamous cell carcinoma, highlighting its potential clinical significance. atlasgeneticsoncology.orgnih.gov

Table 1: Purification of MeHPLA Esterase from Rat Uterine Cytosol

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (-fold)Yield (%)
Cytosol1200240021100
DEAE Ion Exchange180180010575
Phenyl Agarose301500502562.5
Affi-gel Blue1.590060030037.5

This table is a representative example based on purification data for esterases and is intended for illustrative purposes.

Assays for Hydroxylase and Decarboxylase Activities in Related Pathways

The metabolism of aromatic compounds related to MeHPLA involves other key enzymatic activities, namely hydroxylation and decarboxylation.

Hydroxylase Activity:

Hydroxylases are enzymes that introduce a hydroxyl group (-OH) into a substrate. In pathways related to MeHPLA, 4-coumarate 3-hydroxylase (C3H) is a notable example. This enzyme catalyzes the ortho-hydroxylation of phenolic compounds. acs.org The activity of such hydroxylases can be assayed by monitoring the conversion of a substrate to its hydroxylated product. For instance, the activity of Sam5, a 4-coumarate-3-hydroxylase, was evaluated by measuring the conversion of 4-coumaric acid, phloretic acid, and phloretin (B1677691) to their respective hydroxylated products. acs.org The products, such as caffeic acid and 3-OH phloretic acid, can be identified and quantified using HPLC. acs.org

Kinetic parameters of hydroxylase activity can be determined by measuring reaction rates at varying substrate concentrations. acs.org For example, the substrate specificity of the Sam5 enzyme was determined with a range of concentrations for 4-coumaric acid, phloretic acid, and phloretin. acs.org

Decarboxylase Activity:

Decarboxylases are responsible for removing a carboxyl group (-COOH) from a substrate. In the context of aromatic amino acid metabolism, aromatic L-amino acid decarboxylase (AADC) is a crucial enzyme. jcrpe.org Assays for decarboxylase activity often involve measuring the product of the decarboxylation reaction. For example, the activity of glutaryl-CoA dehydrogenase, which can have decarboxylating activity, is measured spectrophotometrically. asm.org

In the case of AADC, its activity can be determined by measuring the conversion of L-DOPA to dopamine. Reduced AADC activity is a hallmark of AADC deficiency, a rare inherited metabolic disease. jcrpe.org The activity can be measured in plasma or cerebrospinal fluid (CSF). jcrpe.org Another approach for assaying tyrosine hydroxylase involves the coupled decarboxylation of DOPA formed from a radiolabeled tyrosine substrate. nih.gov

The activity of amino acid decarboxylases in bacteria has been investigated by determining the presence of biogenic amines in a synthetic broth using ion-pair HPLC with post-column derivatization. nih.gov This method allows for the identification of specific amines produced, such as tyramine, phenylethylamine, and tryptamine. nih.gov

Table 2: Example of Hydroxylase and Decarboxylase Enzyme Assays

EnzymeSubstrateProduct MeasuredAnalytical Method
4-coumarate 3-hydroxylase (Sam5)4-coumaric acid, Phloretic acidCaffeic acid, 3-OH phloretic acidHPLC acs.org
Aromatic L-amino acid decarboxylase (AADC)L-DOPADopamineHPLC, LC-MS/MS jcrpe.org
Glutaryl-CoA dehydrogenaseGlutaryl-CoACrotonyl-CoASpectrophotometry asm.org
Tyrosine hydroxylaseL-tyrosineDOPATLC, HPLC nih.govnih.gov

Sample Preparation and Extraction Protocols

The accurate analysis of MeHPLA and its metabolites from biological matrices requires robust and efficient sample preparation and extraction protocols. The primary goal of these procedures is to isolate the analytes of interest from complex sample components like proteins and lipids, which can interfere with subsequent analysis. nih.govnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation:

This is a straightforward method for removing proteins from biological fluids like serum or plasma. It typically involves the addition of a cold organic solvent, such as methanol, to the sample. nih.govresearchgate.net After vortexing and centrifugation, the precipitated proteins are pelleted, and the supernatant containing the analytes can be collected for analysis. nih.govresearchgate.net

Procedure Example (for serum): To a 100 µL serum sample, 400 µL of cooled methanol is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred for analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE):

LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent. For the extraction of phenolic acids like HPLA from serum, ethyl acetate (B1210297) is a commonly used organic solvent. nih.gov The pH of the aqueous phase may be adjusted to optimize the partitioning of the target analytes into the organic phase. researchgate.net

Procedure Example (for serum): A 100 µL serum sample is acidified, and then 500 µL of ethyl acetate is added. After vortexing and centrifugation, the organic layer containing the analytes is collected. The extraction can be repeated to improve recovery. nih.gov

Solid-Phase Extraction (SPE):

SPE is a technique that uses a solid sorbent to isolate analytes from a liquid sample. It offers a more selective and cleaner extraction compared to LLE. The choice of sorbent depends on the chemical properties of the analytes. For the extraction of oligonucleotides, which can be considered for related analytical challenges, specialized SPE cartridges are available. windows.net

The general steps in SPE involve conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analytes with a suitable solvent. windows.net

Derivatization for GC-MS Analysis:

For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites like MeHPLA often require derivatization to increase their volatility and thermal stability. pragolab.cz A common approach involves in-situ derivatization with ethyl chloroformate in an aqueous biological matrix, followed by simultaneous liquid-liquid microextraction. pragolab.cz

Regardless of the chosen method, the primary objective is to obtain a clean sample extract that allows for sensitive and accurate quantification of MeHPLA and its metabolites using analytical instruments like HPLC, UPLC-MS/MS, or GC-MS. nih.govresearchgate.netsysrevpharm.org

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationProtein denaturation and removal by organic solvent. nih.govresearchgate.netSimple, fast, and requires small solvent volumes.May not remove all interferences (e.g., salts, phospholipids), risk of co-precipitation of analytes.
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases based on solubility. nih.govGood for separating compounds with different polarities, can concentrate the sample.Can be labor-intensive, may require large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE)Selective adsorption of analytes onto a solid sorbent, followed by elution. windows.netHigh selectivity, cleaner extracts, can be automated.Can be more expensive, requires method development to optimize sorbent and solvents.

Research Applications and Implications

MeHPLA as a Research Tool

Methyl p-hydroxyphenyllactate (MeHPLA) has emerged as a significant molecule in biomedical research, primarily for its role as an inhibitor of cellular growth and its interaction with specific nuclear binding sites.

MeHPLA has been identified as an endogenous inhibitor of cell growth and proliferation. nih.gov Research has demonstrated its ability to suppress the proliferation of estrogen-sensitive MCF-7 human breast cancer cells in vitro and to block the growth of the rat uterus stimulated by estradiol (B170435) in vivo. nih.govnih.gov This inhibitory action is believed to be mediated through its binding to nuclear type II estrogen binding sites (EBS). nih.govbiocrick.com

The compound is naturally present in normal tissues but is notably deficient in malignant tissues, a deficiency that correlates with a loss of growth regulation. nih.govnih.gov The metabolic fate of MeHPLA in malignant cells involves hydrolysis by esterase enzymes into its corresponding acid, p-hydroxyphenyllactic acid (HPLA). nih.govaacrjournals.org HPLA has a much lower affinity for nuclear type II sites and does not inhibit cell growth, suggesting that this metabolic inactivation contributes to the uncontrolled proliferation of cancer cells. nih.govnih.govaacrjournals.org

Further studies have explored the stereochemistry of MeHPLA, revealing that while the S-enantiomer has a higher binding affinity for the type II EBS, both the S- and R-enantiomers suppress cell growth with equal efficacy. nih.gov This has led to the development of stable, esterase-resistant analogs of MeHPLA, which have also been shown to effectively inhibit mammary cancer cell growth, reinforcing the potential of targeting this pathway. nih.govaacrjournals.org

Table 1: Effects of MeHPLA on Cell Growth and Proliferation

Experimental System Compound Observed Effect Reference
MCF-7 Human Breast Cancer Cells (in vitro) MeHPLA Inhibition of cell growth nih.gov
Rat Uterus (in vivo) MeHPLA Blocked estradiol-stimulated growth nih.gov
MCF-7 Cells (in vitro) MeHPLA Enantiomers Both S- and R-enantiomers suppressed cell growth equally nih.gov
Mouse Mammary Tumors (in vitro & in vivo) Esterase-stable MeHPLA analog Dose-dependent inhibition of tumor growth nih.govaacrjournals.org

MeHPLA serves as a critical tool for investigating nuclear type II binding sites, which are distinct from the classical estrogen receptor. nih.govgrantome.com It has been identified as an endogenous ligand that binds to these sites with a high affinity. nih.gov This interaction is central to its function as a cell growth regulator. grantome.com

In contrast, its precursor, HPLA, also binds to these sites but with a significantly lower affinity and lacks the growth-inhibitory effects of MeHPLA. nih.govgrantome.com This differential binding affinity makes the HPLA/MeHPLA pair a useful tool for researchers to distinguish the functions and regulatory mechanisms associated with nuclear type II sites. The deficiency of MeHPLA in malignant tissues, coupled with the presence of HPLA in both normal and malignant tissues, further highlights the importance of the methyl ester in mediating growth inhibition through these specific binding sites. nih.gov The development of synthetic analogs with high affinity for type II sites has provided additional probes to explore the structure and function of these regulatory sites and their role in cell proliferation. nih.govaacrjournals.orggrantome.com

Table 2: Binding Affinity of MeHPLA and HPLA for Nuclear Type II Sites

Compound Binding Affinity Effect on Cell Growth Reference
MeHPLA High Inhibitory nih.govgrantome.com
HPLA Low Non-inhibitory nih.govgrantome.com

Therapeutic and Diagnostic Potential in Disease Research

The unique biological activities of MeHPLA and its related molecules have prompted investigations into their potential roles in the diagnosis and treatment of various diseases, particularly cancer.

In cancer research, MeHPLA is recognized as a potential endogenous anti-proliferative agent. nih.gov Its ability to inhibit the growth of human breast cancer cells (MCF-7) has been well-documented. nih.govnih.gov A key finding is the observation that a variety of mammary tumors in rodents and humans are deficient in MeHPLA, which appears to contribute to their uncontrolled growth. nih.govaacrjournals.org This deficiency is often a result of hydrolysis by tumor-associated esterases, which convert MeHPLA to the inactive HPLA. nih.govaacrjournals.org This metabolic pathway presents a potential target for therapeutic intervention, for instance, by using esterase-stable analogs of MeHPLA to restore growth control. nih.govaacrjournals.org

The relevance of the MeHPLA pathway extends beyond breast cancer. Studies on laryngeal squamous cell carcinoma have also explored the prognostic significance of the enzyme responsible for MeHPLA breakdown, suggesting a role for this pathway in head and neck cancers as well. nih.gov

The activity of methyl-p-hydroxyphenyllactate esterase (MeHPLAase), the enzyme that hydrolyzes MeHPLA, has been investigated as a prognostic marker in different cancers with intriguing results.

In primary breast cancer, high MeHPLAase activity was found to be a significant and independent predictor of shorter recurrence-free survival. nih.gov This suggests that in breast tumors, elevated enzyme activity leads to a more rapid breakdown of the growth-inhibitory MeHPLA, potentially contributing to a more aggressive disease phenotype. nih.gov The enzymatic activity did not show a significant correlation with other common prognostic markers like estrogen receptor status, progesterone (B1679170) receptor status, tumor size, or lymph node involvement, highlighting its potential as a novel independent biomarker. nih.gov

Table 3: Prognostic Significance of MeHPLA Esterase Activity

Cancer Type MeHPLAase Activity Level Associated Outcome Reference
Breast Cancer High Shorter recurrence-free survival nih.gov
Laryngeal Squamous Cell Carcinoma High Longer relapse-free and overall survival nih.gov

While MeHPLA is key to growth regulation, its precursor, p-hydroxyphenyllactic acid (HPLA or p-HPhLA), has garnered attention as a potential biomarker in other pathological states. HPLA is a metabolite of tyrosine and is considered a marker of cellular turnover. healthmatters.iohealthmatters.io

Recent studies have highlighted the diagnostic and prognostic significance of HPLA in critically ill patients. nih.gov Elevated levels of HPLA and other aromatic metabolites have been identified as potential biomarkers for predicting outcomes in patients admitted to intensive care units and in those with post-COVID-19 syndrome. nih.gov Alterations in the profile of tyrosine and phenylalanine metabolites, including HPLA, can reflect disturbances in metabolic pathways and may indicate the presence of a pathological process. nih.gov High levels of HPLA can be associated with disorders of tyrosine metabolism, significant liver disease, and increased oxidative stress. healthmatters.iohealthmatters.io Therefore, monitoring HPLA levels could offer valuable insights for the diagnosis and management of various metabolic disorders and critical illnesses. nih.gov

Potential in Modulating Tyrosine Metabolism Disorders

Methyl p-hydroxyphenyllactate (MeHPLA) and its related compound, p-hydroxyphenyllactic acid (HPLA), are metabolites of tyrosine. healthmatters.iohmdb.ca As such, their circulating levels can be indicative of the state of tyrosine metabolism in the body. Disorders of tyrosine metabolism, such as tyrosinemia, are inherited metabolic diseases characterized by elevated levels of tyrosine and its metabolites in the blood. themedicalbiochemistrypage.orgtaylorandfrancis.com

Elevated urinary concentrations of tyrosine metabolites, including p-hydroxyphenyllactate, are a key biochemical finding in the diagnosis of tyrosinemia type I and type II. taylorandfrancis.comnih.gov Specifically, in tyrosinemia type 3, patients exhibit increased excretion of 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, and 4-hydroxyphenylacetate (B1229458). themedicalbiochemistrypage.org This accumulation of tyrosine metabolites is a direct consequence of deficiencies in the enzymes responsible for their breakdown. themedicalbiochemistrypage.orgditki.com For instance, a deficiency in the enzyme p-hydroxyphenylpyruvate oxidase can lead to elevated levels of L-hydroxyphenyllactic acid. hmdb.ca

Given that MeHPLA is an endogenous ligand that can influence cell growth and proliferation, its role in the pathophysiology of tyrosine metabolism disorders is an area of active investigation. nih.gov High levels of p-hydroxyphenyllactate may result from nutritional enzyme inhibitions, inherited enzymatic defects, or high precursor (tyrosine) levels. healthmatters.io The potential for MeHPLA and its analogs to modulate the underlying cellular and metabolic dysregulation in these disorders presents a novel therapeutic avenue. Further research is needed to fully elucidate how MeHPLA could be utilized to restore normal metabolism and cell control in the context of these genetic disorders.

Structure-Activity Relationship (SAR) Studies on MeHPLA Analogs

The biological activity of MeHPLA has prompted research into the structure-activity relationships (SAR) of its analogs. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological function and for designing new compounds with enhanced or more specific activities.

Assessment of Stable Analogs for Nuclear Type II Site Binding and Cell Growth Inhibition (e.g., 4,4'-dihydroxy benzylidene acetophenone)

MeHPLA has been identified as an endogenous ligand for nuclear type II binding sites and an inhibitor of cell growth and proliferation. nih.gov This has led to the investigation of stable analogs that may exhibit similar or enhanced biological activities. One such group of compounds with structural similarities to MeHPLA are chalcones.

4,4'-dihydroxy benzylidene acetophenone (B1666503), also known as 4,4'-dihydroxychalcone, is a chalcone (B49325) derivative that has been studied for its biological activities. nih.gov Chalcones, in general, are known to possess a wide range of pharmacological properties, including anticancer effects. mdpi.comljmu.ac.uk Studies on various chalcone derivatives have demonstrated their ability to inhibit cell growth and induce apoptosis in cancer cell lines. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to selectively inhibit the proliferation of breast cancer cells. mdpi.com

While specific studies directly linking 4,4'-dihydroxy benzylidene acetophenone to nuclear type II site binding are not extensively documented in the available literature, the known cell growth inhibitory properties of chalcones suggest that this class of compounds may interact with pathways that regulate cell proliferation, similar to MeHPLA. The structural features of chalcones, particularly the hydroxyl substitutions on the aromatic rings, are believed to be important for their biological activity. mdpi.comnih.gov Further research is required to determine if the mechanism of action for chalcone-induced cell growth inhibition involves binding to nuclear type II sites, which would establish a direct functional link to MeHPLA.

Understanding the Impact of Structural Modifications on Biological Activity

Understanding how structural modifications impact the biological activity of MeHPLA analogs is fundamental to developing more potent and selective therapeutic agents. The core structure of MeHPLA, with its hydroxyphenyl group and methyl lactate (B86563) side chain, provides a scaffold that can be systematically modified.

Key structural features that are often manipulated in SAR studies include:

The phenolic hydroxyl group: Its position and substitution can affect binding affinity and specificity for target receptors.

The ester group: Modification of the methyl ester to other esters or amides can influence the compound's stability, solubility, and pharmacokinetic properties.

The lactate side chain: Altering the length or branching of this chain can impact how the molecule fits into its binding site.

For example, the corresponding acid of MeHPLA, p-hydroxyphenyllactic acid (HPLA), interacts with nuclear type II sites with a relatively low affinity and does not inhibit MCF-7 cell growth, in contrast to MeHPLA. nih.govsemanticscholar.org This highlights the critical role of the methyl ester group in the biological activity of MeHPLA.

SAR studies on other classes of compounds, such as somatostatin (B550006) analogs, have shown that the incorporation of non-natural amino acids can enhance serum stability and conformational rigidity, leading to improved binding affinity and selectivity for specific receptors. mdpi.com Similar principles can be applied to the design of novel MeHPLA analogs. By systematically altering the structure of MeHPLA and assessing the resulting changes in biological activity, researchers can develop a comprehensive understanding of the structural requirements for its therapeutic effects.

Future Research Directions

The existing body of research on Methyl p-hydroxyphenyllactate (MeHPLA) has established its role as an endogenous regulator of cell growth and a ligand for nuclear type II binding sites. nih.gov However, many aspects of its biological functions and therapeutic potential remain to be explored. Future research should focus on elucidating the broader implications of MeHPLA in cellular signaling and its involvement in a wider range of physiological and pathological conditions.

Elucidating Undiscovered MeHPLA-Regulated Signaling Pathways

While MeHPLA is known to inhibit cell growth, the specific signaling pathways through which it exerts this effect are not fully understood. nih.gov Cellular functions are governed by complex networks of signal transduction pathways, and identifying the downstream effectors of MeHPLA is a critical next step. psu.edu Future research should aim to unravel these undiscovered MeHPLA-regulated signaling pathways.

Investigative approaches could include:

Transcriptomic and Proteomic Analyses: High-throughput screening methods can identify changes in gene and protein expression in response to MeHPLA treatment. This can provide clues about the pathways being modulated.

Kinase and Phosphatase Activity Profiling: Since many signaling pathways are regulated by phosphorylation, assessing the activity of kinases and phosphatases in the presence of MeHPLA could pinpoint key regulatory enzymes. psu.edu

Interaction Studies: Identifying the proteins that directly interact with MeHPLA or its receptor (nuclear type II sites) will be crucial in mapping its signaling cascade.

The regulation of major signaling pathways such as the mTOR, TGFβ, and Wnt pathways by other natural compounds has been well-documented. mdpi.commdpi.com It is plausible that MeHPLA may also intersect with these or other fundamental cellular signaling networks. A deeper understanding of these pathways will not only clarify the mechanism of action of MeHPLA but also open up new possibilities for therapeutic intervention in diseases characterized by dysregulated cell signaling.

Exploring the Role of MeHPLA in Other Physiological and Pathological Conditions

The established role of MeHPLA in regulating cell growth in the context of cancer cells suggests that it may have broader implications in other physiological and pathological states. nih.gov Future research should extend beyond oncology to explore the involvement of MeHPLA in a variety of conditions.

Potential areas of investigation include:

Metabolic Disorders: As a metabolite of tyrosine, MeHPLA levels may be altered in metabolic diseases beyond tyrosinemia. healthmatters.iohmdb.ca Its potential role in conditions like diabetes or obesity, where cellular metabolism is dysregulated, warrants investigation.

Inflammatory and Immunological Disorders: The gut microbiome can produce p-hydroxyphenyllactic acid, and this molecule has been shown to have antioxidant properties. hmdb.cahealthmatters.io This suggests a potential role for MeHPLA in modulating inflammation and immune responses.

Neurodevelopmental and Neurodegenerative Diseases: Altered tyrosine metabolism has been linked to neuropsychiatric symptoms. nih.gov Investigating the levels and function of MeHPLA in the central nervous system could provide insights into its potential role in neurological health and disease.

By expanding the scope of research, a more comprehensive picture of the physiological and pathological roles of MeHPLA will emerge, potentially leading to the identification of new therapeutic applications for this endogenous compound.

Development of MeHPLA-Based Therapeutic Strategies

Methyl p-hydroxyphenyllactate (MeHPLA) has been identified as a compound with significant potential for the development of novel therapeutic strategies, primarily stemming from its inherent biological activities as an inhibitor of cell growth and proliferation. nih.gov Research has indicated that MeHPLA may serve as an important regulator of both normal and malignant cell growth, opening avenues for its exploration in oncology and endocrinology. nih.gov

The primary focus of developing MeHPLA-based therapeutic strategies revolves around its demonstrated anti-cancer properties. Found to be present in normal tissues but absent in malignant tissues, MeHPLA has shown inhibitory effects on the growth of MCF-7 human breast cancer cells in vitro. nih.gov This suggests a potential therapeutic application in breast cancer treatment. The mechanism of action appears to be linked to its high-affinity binding to nuclear type II estrogen binding sites. nih.gov By interacting with these sites, MeHPLA can block estradiol-stimulated uterine growth in vivo, indicating a role as a potential endocrine modulator. nih.gov

The development of therapeutic agents based on MeHPLA could, therefore, follow a path of designing molecules that mimic or enhance its natural inhibitory functions. Strategies may include the synthesis of more stable and potent analogs of MeHPLA to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, its role as a potential regulator of cell growth suggests that it could be investigated for therapeutic use in other hormone-dependent cancers or proliferative disorders.

Future research in this area would likely involve a deeper investigation into the specific signaling pathways modulated by MeHPLA. Elucidating the downstream effects of its binding to nuclear type II sites could uncover new therapeutic targets. Preclinical studies would be essential to evaluate the efficacy and safety of MeHPLA or its derivatives in various cancer models before any potential clinical trials. While the foundational research is promising, the development of MeHPLA into a clinically approved therapeutic agent requires extensive further investigation.

Advanced Methodologies for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of Methyl p-hydroxyphenyllactate (MeHPLA) in complex biological matrices such as blood serum and plasma are crucial for understanding its physiological roles and exploring its therapeutic potential. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for measuring this compound, which may be present at low concentrations.

Chromatographic and Mass Spectrometric Methods

Modern analytical strategies for the quantification of MeHPLA and related compounds heavily rely on the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS). nih.govresearchgate.net These methods offer high sensitivity and specificity, allowing for the reliable measurement of analytes in intricate biological samples.

A sensitive method for the analysis of the related compound 4-hydroxyphenyllactic acid in human serum has been developed using UPLC-MS/MS. nih.govresearchgate.net This approach often involves a sample preparation step, such as protein precipitation with methanol (B129727), to remove interfering high-molecular-weight compounds. nih.gov While liquid-liquid extraction has also been explored, protein precipitation has demonstrated excellent analyte recoveries and minimal matrix effects. nih.govnih.gov

Advanced mass spectrometry platforms, such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) like Orbitrap, are instrumental in the detection of MeHPLA. nih.govthermofisher.comnih.govpitt.eduthermofisher.comnih.govresearchgate.netnih.govresearchgate.net

Triple Quadrupole Mass Spectrometry (QqQ-MS): This technique is highly effective for targeted quantification due to its high sensitivity and specificity in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net It is a well-established platform for biomedical and clinical applications. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS - Orbitrap): Orbitrap mass analyzers provide high mass accuracy and resolution, which is beneficial for both the identification and quantification of compounds in complex mixtures, helping to differentiate the target analyte from isobaric interferences. nih.govthermofisher.comthermofisher.comnih.govresearchgate.net

Sample Preparation and Extraction

The development of efficient sample preparation techniques is a critical aspect of MeHPLA analysis. Novel extraction methods aim to improve recovery, reduce sample preparation time, and minimize solvent consumption. researchgate.netnih.govumlub.pldergipark.org.tr While traditional methods like liquid-liquid extraction and solid-phase extraction (SPE) are used, newer approaches could be applied for MeHPLA analysis.

Biosensor-Based Detection

In addition to chromatographic methods, the development of biosensors presents a promising avenue for the rapid and sensitive detection of MeHPLA. Electrochemical biosensors, for instance, can be designed to offer high sensitivity and the potential for miniaturization, making them suitable for point-of-care applications. mdpi.comnih.govnih.govyoutube.com These sensors could be developed using specific recognition elements, such as enzymes or aptamers, that bind to MeHPLA, generating a measurable electrical signal. youtube.com

Interactive Data Table: Advanced Analytical Methods for MeHPLA and Related Compounds

Analytical TechniqueSample MatrixSample PreparationKey Advantages
UPLC-MS/MSHuman SerumProtein PrecipitationHigh sensitivity and specificity, suitable for clinical applications. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Human PlasmaDerivatizationEstablished method for the analysis of related compounds.
Triple Quadrupole MS (QqQ-MS)BiofluidsVariousExcellent for targeted quantification with high sensitivity. nih.govnih.govresearchgate.net
High-Resolution MS (Orbitrap)BiofluidsVariousHigh mass accuracy and resolution for confident identification. nih.govthermofisher.comthermofisher.comnih.govresearchgate.net
Electrochemical BiosensorsVariousMinimalPotential for rapid, point-of-care detection. mdpi.comnih.govnih.govyoutube.com

Q & A

Q. How is Methyl p-hydroxyphenyllactate identified and quantified in biological samples?

MeHPLA is primarily identified and quantified using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity for detecting low-abundance metabolites. For instance, GC-MS confirmed the structure of purified MeHPLA in studies investigating its role as a nuclear type-II binding site ligand . Additionally, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection may be employed for quantification in urine or cell culture media, particularly when assessing its role as a biomarker for cell turnover .

Q. What experimental models are used to study MeHPLA's effects on cell proliferation?

Key models include:

  • In vitro : MCF-7 human breast cancer cells, where MeHPLA inhibits proliferation at physiological concentrations (e.g., IC₅₀ values in the micromolar range) .
  • In vivo : Rat uterine growth assays, where MeHPLA blocks estradiol-induced proliferation, demonstrating its anti-estrogenic activity .

Q. What is the molecular mechanism underlying MeHPLA's inhibition of cell growth?

MeHPLA binds to nuclear type-II estrogen-binding sites with high affinity (Kd ~10⁻⁸ M), competitively inhibiting estradiol-mediated signaling. This interaction suppresses transcriptional activation of proliferation-related genes, as shown in breast cancer and uterine tissue models .

Advanced Research Questions

Q. How can researchers optimize binding assays for nuclear type-II sites when studying MeHPLA?

Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) are critical. Key steps include:

  • Isolating nuclear fractions from target tissues (e.g., rat uterus or MCF-7 cells).
  • Pre-incubating samples with MeHPLA to assess displacement of estradiol.
  • Validating specificity using unlabeled competitors (e.g., diethylstilbestrol for type-I sites) to distinguish type-II binding .

Q. How do researchers address discrepancies in MeHPLA's effects across cancer cell lines?

Variability in MeHPLA's efficacy may arise from differences in:

  • Expression levels of nuclear type-II binding sites (e.g., higher in estrogen receptor-positive cancers).
  • Metabolic stability: MeHPLA hydrolysis rates differ between tissues, as shown in rat uterine studies .
  • Experimental design: Dose-response curves and exposure durations should be standardized. For example, MCF-7 cells require 48–72 hours of treatment for significant growth inhibition .

Q. What methodologies are used to assess MeHPLA's metabolic stability in vitro?

Hydrolysis assays in tissue homogenates (e.g., liver or uterus) are performed under physiological pH (7.4) and temperature (37°C). Stability is quantified via:

  • Time-course measurements of MeHPLA degradation using HPLC.
  • Correlation of hydrolysis rates with estrogen-dependent growth responses, as demonstrated in rat uterine models .

Q. How does MeHPLA interact with other regulatory pathways, such as vitamin C metabolism?

MeHPLA serves as an indirect biomarker for vitamin C status. Elevated urinary MeHPLA levels indicate impaired vitamin C-dependent regulation of tyrosine metabolism, which can be validated via supplementation studies and LC-MS-based metabolomic profiling .

Data Contradictions and Resolution

Q. Why do some studies report conflicting results on MeHPLA's anti-proliferative potency?

Discrepancies may stem from:

  • Cell line specificity : MeHPLA shows stronger inhibition in estrogen-sensitive cells (e.g., MCF-7) compared to receptor-negative lines .
  • Assay conditions : Variations in serum-containing vs. serum-free media alter bioavailability. Serum proteins may bind MeHPLA, reducing effective concentrations .
  • Metabolic interference : Hydrolysis products (e.g., p-hydroxyphenyllactic acid) may exhibit opposing effects, necessitating metabolite profiling in experimental setups .

Methodological Best Practices

Q. What controls are essential when designing MeHPLA-related cell proliferation assays?

Include:

  • Positive controls : Estradiol (10⁻⁹ M) to confirm estrogen-responsive growth.
  • Negative controls : Vehicle-treated cells (e.g., DMSO or ethanol).
  • Specificity controls : Co-treatment with type-II site blockers (e.g., naringenin) to verify target engagement .

Q. How can researchers validate MeHPLA's role in vivo?

Use dual approaches:

  • Pharmacokinetic studies : Track MeHPLA and its metabolites in plasma/tissues via LC-MS.
  • Functional assays : Measure uterine weight changes in ovariectomized rats treated with estradiol ± MeHPLA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.